molecular formula C19H22N4O3S B2930619 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946211-31-0

3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2930619
CAS No.: 946211-31-0
M. Wt: 386.47
InChI Key: QKUAQEQBHZTESY-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidin-5(3H)-one core substituted with a 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl group. Key characteristics include:

  • Molecular Formula: C₂₀H₂₄N₄O₃S
  • Structural Features: A piperazine ring with a 4-methoxyphenyl substituent at the N-4 position. A ketone-linked ethyl group bridging the piperazine and thiazolo-pyrimidinone moieties.
  • Potential Pharmacological Relevance: Piperazine derivatives are often associated with central nervous system (CNS) activity, targeting receptors such as serotonin (5-HT) or dopamine .

Properties

IUPAC Name

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-16-4-2-14(3-5-16)21-8-10-22(11-9-21)18(25)12-15-13-27-19-20-7-6-17(24)23(15)19/h2-7,15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUAQEQBHZTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC=CC(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system. Microglia are the primary immune cells of the brain and spinal cord, playing a key role in the immune response within the central nervous system. Neuronal cells are responsible for transmitting information throughout the body.

Biochemical Pathways

The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses, inflammation, and apoptosis.

Biochemical Analysis

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Lower doses may result in threshold effects, while higher doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Biological Activity

The compound 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a thiazolo-pyrimidine core linked to a piperazine moiety. Its molecular formula is C20H21N5O3C_{20}H_{21}N_5O_3 with a molecular weight of 393.42 g/mol. The presence of the methoxyphenyl group and the piperazine ring are crucial for its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives often exhibit significant activity at serotonin receptors. For instance, similar piperazine-containing compounds have shown affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The compound may demonstrate similar properties due to its structural similarities to known serotonergic agents .

Anticonvulsant Activity

Preliminary studies suggest that thiazole derivatives can exhibit anticonvulsant effects. For example, compounds with thiazole rings have been tested in picrotoxin-induced convulsion models, showing promising results in terms of median effective doses (ED50) and protection indices (PI) . The potential anticonvulsant activity of the compound could be explored further given its structural features.

Cytotoxicity

The compound's thiazolo-pyrimidine framework is associated with various cytotoxic activities against cancer cell lines. SAR studies indicate that modifications on the phenyl ring can enhance cytotoxic potency. For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown improved activity against various cancer cell lines . Investigating the cytotoxic profile of this specific compound could yield insights into its therapeutic potential in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to several key structural features:

  • Piperazine Moiety : Essential for interaction with neurotransmitter receptors.
  • Thiazole Ring : Contributes to anticonvulsant and cytotoxic activities.
  • Methoxyphenyl Group : Enhances lipophilicity and receptor binding affinity.

Case Studies

  • Antidepressant Activity : A study evaluating similar piperazine derivatives demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, suggesting that modifications to the piperazine structure could enhance efficacy .
  • Cytotoxicity Against Cancer Cell Lines : Research on thiazole derivatives indicates that certain substitutions on the thiazole core significantly increase cytotoxicity against human leukemia cell lines, hinting at a potential pathway for exploring this compound's effectiveness against cancer .

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and pharmacological properties:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Thiazolo[3,2-a]pyrimidinone 4-Methoxyphenylpiperazine, ethyl ketone Not explicitly reported
7-(4-Chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives Thiazolo[3,2-a]pyrimidinone Benzylidene, 4-chlorophenyl, furan-2-yl Antinociceptive, anti-inflammatory
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one Cyclopenta[d]thiazolo[3,2-a]pyrimidinone 3-Chlorophenylpiperazine, cyclopentane ring Not reported
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidinone Dichlorophenylpyrazole, methylphenyl, ester group Not reported
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., –9, 17) Pyrido[1,2-a]pyrimidinone Varied piperazinyl groups (e.g., 4-methyl, 4-benzyl, 4-ethyl) with thiazolidinone Predicted CNS activity (structural)

Structural and Functional Insights

Thiazolo[3,2-a]pyrimidinone Core
  • Target Compound vs. Derivatives: The target compound lacks the benzylidene and furan-2-yl substituents present in ’s derivatives, which are critical for their antinociceptive and anti-inflammatory activities . The 4-methoxyphenylpiperazine group in the target compound may enhance CNS penetration compared to the 4-chlorophenyl group in ’s analogs, as methoxy groups improve lipophilicity .
Piperazine Substitutions
  • Target Compound vs. :
    • The 3-chlorophenylpiperazine in ’s cyclopenta derivative may exhibit different receptor selectivity (e.g., dopamine D2 vs. serotonin 5-HT1A) compared to the target’s 4-methoxyphenylpiperazine .
  • Pyrido[1,2-a]pyrimidinone Derivatives (–9, 17): These compounds share piperazinyl groups but have a pyrido core instead of thiazolo. This structural divergence likely alters binding kinetics and metabolic stability .

Pharmacological Implications

  • Antinociceptive Activity: ’s derivatives showed ED₅₀ values < 50 mg/kg in tail-flick tests, attributed to electron-withdrawing groups (e.g., nitro, chloro) enhancing receptor binding . The target compound’s 4-methoxy group (electron-donating) may reduce potency unless balanced by its piperazine’s affinity for CNS receptors.
  • Anti-inflammatory Activity: Para-substituted derivatives in reduced paw edema by 60–70%, suggesting the thiazolo-pyrimidinone core itself has intrinsic activity . The target compound’s efficacy remains untested.

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